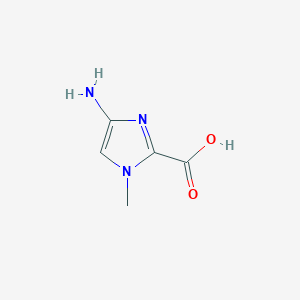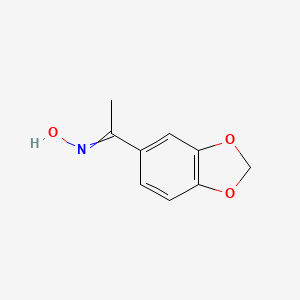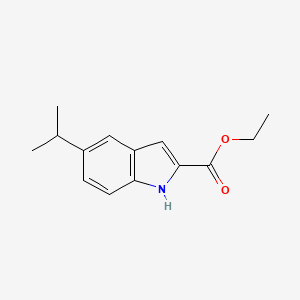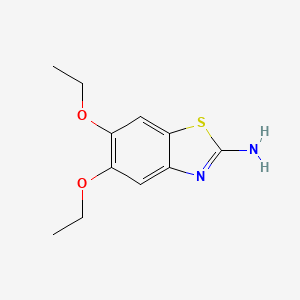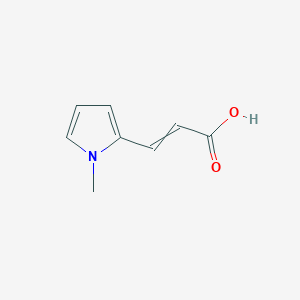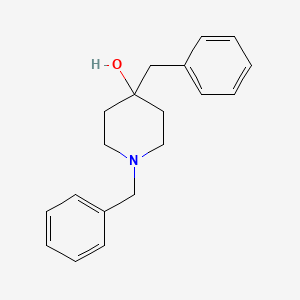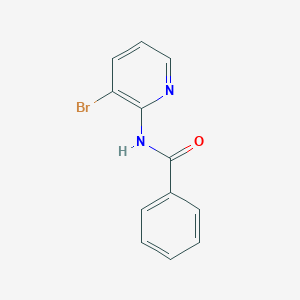
5-(3-Nitrophenyl)-4H-1,2,4-triazol-3-amine
Overview
Description
The compound “5-(3-Nitrophenyl)-4H-1,2,4-triazol-3-amine” is a derivative of the 1,2,4-triazole class of compounds . 1,2,4-Triazoles are a class of organic compounds that contain a five-membered ring with three carbon atoms and two nitrogen atoms .
Synthesis Analysis
While the specific synthesis process for “this compound” is not available, similar compounds are often synthesized through the reaction of α,β-unsaturated ketones with hydrazine hydrate and formic acid .Scientific Research Applications
Pharmacological Activity and Toxicity
5-(3-Nitrophenyl)-4H-1,2,4-triazol-3-amine, and its derivatives, have been a subject of interest due to their diverse pharmacological activities. Research indicates that nitrogen-containing heterocycles like 1,2,4-triazoles are highly pharmacologically active, showing various effects such as antifungal, antidepressant, hepatoprotective, wound healing, and antiviral properties. The toxicity studies of these compounds suggest that they are generally non-toxic or low toxic substances (Shcherbak, Kaplaushenko, & Belenichev, 2014).
Synthesis and Chemical Properties
The synthesis of this compound involves various chemical reactions. For instance, the compound has been synthesized through thermal cyclization of N′-(1-iminoalkyl) hydrazides, showcasing the flexibility of its synthesis routes (Khromova et al., 2016). Additionally, a green one-pot synthesis method has been developed, emphasizing the compound's potential in sustainable chemistry (Beyzaei et al., 2019).
Antimicrobial and Anticancer Potential
This compound has shown promising results in the field of antimicrobial and anticancer research. A study synthesized a series of derivatives and tested them for their anticancer activity against various cancer cell lines, indicating potential efficacy in cancer treatment (Holla et al., 2003). In terms of antimicrobial properties, synthesized derivatives have displayed notable activities against a range of bacterial and fungal pathogens, suggesting their use as potential antimicrobial agents (Bektaş et al., 2007).
properties
IUPAC Name |
5-(3-nitrophenyl)-1H-1,2,4-triazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5O2/c9-8-10-7(11-12-8)5-2-1-3-6(4-5)13(14)15/h1-4H,(H3,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTQPIRMIEKTLBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC(=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60389025 | |
| Record name | 5-(3-Nitrophenyl)-1H-1,2,4-triazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60389025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59301-20-1 | |
| Record name | 5-(3-Nitrophenyl)-1H-1,2,4-triazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60389025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




